molecular formula C12H12BrNO3 B8698632 ethyl 5-bromo-6-methoxy-1H-indole-2-carboxylate

ethyl 5-bromo-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B8698632
M. Wt: 298.13 g/mol
InChI Key: HKLIEMTXJXRPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-6-methoxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H12BrNO3 and its molecular weight is 298.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

ethyl 5-bromo-6-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)10-5-7-4-8(13)11(16-2)6-9(7)14-10/h4-6,14H,3H2,1-2H3

InChI Key

HKLIEMTXJXRPDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium ethylate in ethanol (prepared from sodium (1.92 g; 83.70 mmol) and EtOH (40 mL)) was added dropwise to a cold (−10° C.) solution of 3-bromo-p-anisaldehyde (4 g; 18.60 mmol) and ethyl azidoacetate (ABCR, 27.80 ml; 46.50 mmol) in EtOH (60 mL). After the end of the addition, the reaction mixture was warmed up to 0° C. and stirred at RT for 5 hours. The heterogenous mixture was poured onto ice and stirred for 30 minutes. The solid was collected by filtration and dried under high vacuum. The solid was taken up in xylenes (60 mL) and heated to reflux for 3 hours. The solvent was evaporated and the residue was purified by silica column chromatography (c-Hexane/ethyl acetate, 80/20) to give the title compound as a pale yellow solid. 1H NMR (DMSO-d6) δ 11.87 (s, 1H), 7.89 (s, 1H), 7.05 (s, 1H), 6.98 (s, 1H), 4.31 (q, J=7 Hz, 2H), 3.85 (s, 3H), 1.32 (t, J=7 Hz, 3H). HPLC (Method A), Rt 4.28 min (Purity: 98.1%). LC/MS (Method B): 297.2 (M+H)+.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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